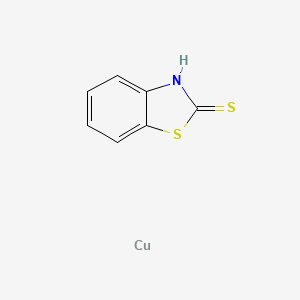
3H-1,3-benzothiazole-2-thione;copper
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-1,3-benzothiazole-2-thione;copper is a compound that combines the benzothiazole ring system with copper. Benzothiazole is a sulfur-containing heterocycle that has a benzene ring fused to a thiazole ring. This compound is known for its significant biological and pharmaceutical activities, making it a valuable subject of study in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,3-benzothiazole-2-thione typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides. Another common method is the cyclization of thioamide or carbon dioxide as raw materials . The reaction conditions often include the use of catalysts such as H₂O₂/HCl in ethanol at room temperature .
Industrial Production Methods
Industrial production of benzothiazole derivatives, including 3H-1,3-benzothiazole-2-thione, often involves high-temperature reactions of aniline and carbon disulfide in the presence of sulfur. This method is efficient and yields high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3H-1,3-benzothiazole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, Raney nickel for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted benzothiazoles .
Scientific Research Applications
3H-1,3-benzothiazole-2-thione;copper has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3H-1,3-benzothiazole-2-thione involves its interaction with various molecular targets and pathways. The compound can inhibit enzyme activity by binding to the active sites of enzymes, thereby blocking their function. It also interacts with cellular membranes, disrupting their integrity and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3H-1,3-benzothiazole-2-thione include:
2-mercaptobenzothiazole: Known for its use in rubber vulcanization and as a corrosion inhibitor.
Benzothiazole-2-thiol: Exhibits similar biological activities and is used in various industrial applications.
Benzothiazole derivatives: A broad class of compounds with diverse applications in medicine, agriculture, and industry.
Uniqueness
What sets 3H-1,3-benzothiazole-2-thione;copper apart from its similar compounds is its enhanced biological activity due to the presence of copper. The copper ion can enhance the compound’s ability to interact with biological targets, making it more effective in its applications .
Properties
Molecular Formula |
C7H5CuNS2 |
|---|---|
Molecular Weight |
230.8 g/mol |
IUPAC Name |
3H-1,3-benzothiazole-2-thione;copper |
InChI |
InChI=1S/C7H5NS2.Cu/c9-7-8-5-3-1-2-4-6(5)10-7;/h1-4H,(H,8,9); |
InChI Key |
HXFZHDVPBWJOPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=S)S2.[Cu] |
Related CAS |
4162-43-0 32510-27-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



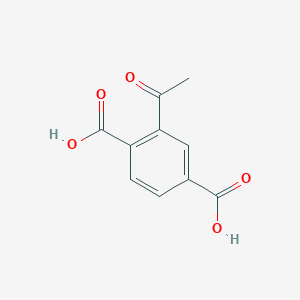

![Heptanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]methylamino]-3-methoxy-5-methyl-, (3R,4S,5S)-](/img/structure/B12331412.png)
![calcium;(E,3R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3-hydroxy-5-oxohept-6-enoate;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3-hydroxy-5-oxohept-6-enoate](/img/structure/B12331418.png)
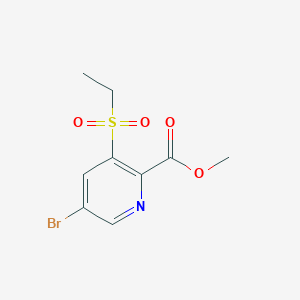
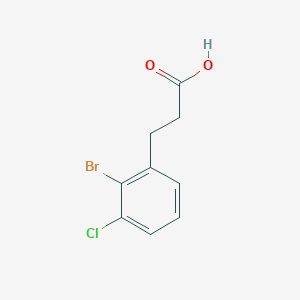
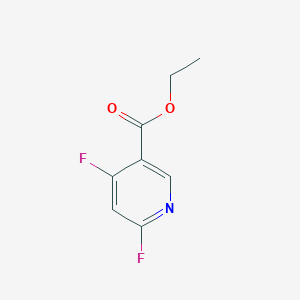
![2(1H)-Pyrimidinone, 6-[(phenylmethyl)amino]-](/img/structure/B12331428.png)
![6-bromo-5-methyl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12331442.png)
![3H-pyrrolo[2,3-c]pyridine-2,7-dione](/img/structure/B12331455.png)


![[4,8-bis[4-(2-butyloctyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B12331470.png)
